molecular formula C61H94N18O13S B1587538 Met-lys-bradykinin CAS No. 550-19-6

Met-lys-bradykinin

Cat. No.: B1587538
CAS No.: 550-19-6
M. Wt: 1319.6 g/mol
InChI Key: SSXPFNXUSFJJEI-BHEJXMHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Lys-bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Met-Lys-bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Met-Lys-bradykinin has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.

    Biology: Investigated for its role in various biological processes, including inflammation and pain signaling.

    Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, inflammation, and pain management.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Met-Lys-bradykinin exerts its effects by binding to bradykinin receptors, specifically the type 2 bradykinin receptor (B2R). Upon binding, it activates G protein-coupled receptor (GPCR) signaling pathways, leading to various physiological responses such as vasodilation, increased vascular permeability, and pain sensation. The activation of B2R triggers downstream signaling cascades involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and other intracellular signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Met-Lys-bradykinin is unique due to its extended sequence, which may confer different binding affinities and biological activities compared to other bradykinin analogs. Its additional methionine and lysine residues may also influence its stability and susceptibility to enzymatic degradation .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXPFNXUSFJJEI-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203536
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-19-6
Record name Bradykinin, met-lys-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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